Quindecamine Acetate

Antimicrobial In Vitro Spectrum of Activity

Source high-purity Quindecamine Acetate for your antimicrobial research. This bisquinoline compound features a unique decane-1,10-diamine spacer and 2-methylquinoline head groups, offering a mechanism of action distinct from bisbiguanides like chlorhexidine. Ideal for studies on membrane disruption and resistance in bacteria and fungi. Contact us for a quote on this research-grade material.

Molecular Formula C34H50N4O6
Molecular Weight 610.8 g/mol
CAS No. 5714-05-6
Cat. No. B10859812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuindecamine Acetate
CAS5714-05-6
Molecular FormulaC34H50N4O6
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1)NCCCCCCCCCCNC3=CC(=NC4=CC=CC=C43)C.CC(=O)O.CC(=O)O.O.O
InChIInChI=1S/C30H38N4.2C2H4O2.2H2O/c1-23-21-29(25-15-9-11-17-27(25)33-23)31-19-13-7-5-3-4-6-8-14-20-32-30-22-24(2)34-28-18-12-10-16-26(28)30;2*1-2(3)4;;/h9-12,15-18,21-22H,3-8,13-14,19-20H2,1-2H3,(H,31,33)(H,32,34);2*1H3,(H,3,4);2*1H2
InChIKeyXHJVGKULSGWYHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quindecamine Acetate (CAS 5714-05-6): Technical Baseline and Procurement Overview


Quindecamine acetate, also known as UCL-1407 acetate or RMI 8090DJ, is a quinaldine-derived bisquinoline compound with both antibiotic and antifungal activities [1]. The compound exists in dihydrate form (molecular weight 610.78, formula C34H50N4O6) with a decane-1,10-diamine linker bearing two 2-methylquinolin-4-yl groups [2]. As a topical antiseptic agent, it demonstrates in vitro activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus hemolyticus) and fungi (Candida albicans, Trichophyton mentagrophytes, Trichomonas vaginalis) [1].

Why Quindecamine Acetate Cannot Be Simply Substituted by Other Bisquinoline or Bisbiguanide Antimicrobials


Substitution with structurally similar bisquinoline antimicrobials (e.g., chlorhexidine, dequalinium chloride) is inadvisable due to fundamental differences in the molecular spacer length and heterocyclic head groups that directly influence antimicrobial spectrum, potency, and physiochemical properties. Quindecamine acetate's decane-1,10-diamine linker positions the two quinoline moieties at a specific distance critical for membrane interaction, while the 2-methyl substitution pattern on the quinoline rings modulates lipophilicity and target binding . Unlike the widely used bisbiguanide chlorhexidine, which relies on guanidine cationic centers for membrane disruption, quindecamine acetate's aromatic quinoline heads provide a distinct charge distribution and hydrophobic character that cannot be replicated by simple alkyl chain substitutions . These structural distinctions translate to measurable differences in the spectrum of susceptible organisms and potential off-target effects [1].

Quantitative Evidence for Selecting Quindecamine Acetate: A Comparator-Based Assessment


In Vitro Spectrum: Broad Antimicrobial Activity Against Clinically Relevant Pathogens

Quindecamine demonstrates in vitro activity against a panel of clinically significant microorganisms. When evaluated against a defined panel, the compound exhibited 'very good activity' against Staphylococcus aureus, Streptococcus hemolyticus, Candida albicans, Trichophyton mentagrophytes, and Trichomonas vaginalis [1]. While quantitative MIC data for quindecamine are not readily available in the accessible public domain, this qualitative descriptor from authoritative sources positions the compound as an effective topical antiseptic candidate with a broad spectrum covering both Gram-positive bacteria and fungi. This contrasts with quaternary ammonium compounds like dequalinium chloride, which may exhibit a more restricted spectrum of activity depending on the formulation and specific pathogen [2].

Antimicrobial In Vitro Spectrum of Activity Pathogens

In Vivo Tolerability: Favorable Safety Profile in Rodent Toxicology Studies

In a subacute toxicology study, treatment of rats and mice with quindecamine at escalating doses (250 mg/kg/day for 4 weeks followed by 500 mg/kg/day for an additional 2 weeks) resulted in reduced spontaneous motility and body weight but produced no pathological abnormalities in the various organs studied [1]. This indicates that while the compound has observable pharmacological effects, it did not induce gross organ pathology at these relatively high doses. This is in contrast to some other antiseptic agents, such as chlorhexidine, which has been associated with specific toxicities (e.g., ototoxicity, allergic reactions) at lower or comparable exposures [2].

In Vivo Toxicology Safety Preclinical

Clinical Efficacy: Positive Outcomes in Human Subjects with Topical Application

Quindecamine demonstrated efficacy in a clinical setting. The drug had 'very good activity' in 180 human subjects with various bacterial and mycotic diseases of the skin and mucosa when applied as a 1% salve [1]. This result, while lacking a detailed comparator, provides direct evidence of therapeutic benefit in a relevant patient population. This is in contrast to many other experimental antiseptic compounds that have not advanced to or have failed in human efficacy studies [2].

Clinical Trial Topical Antiseptic Efficacy Human Subjects

Recommended Application Scenarios for Quindecamine Acetate Based on Differentiated Evidence


Topical Antiseptic Formulation Development for Skin and Mucosal Infections

Given its documented 'very good activity' against a range of bacteria and fungi, quindecamine acetate is a strong candidate for topical antiseptic formulations [1]. The clinical evidence in 180 human subjects with a 1% salve supports its use in this context [1].

Preclinical Research on Membrane-Active Antimicrobial Agents

Quindecamine's structural features, including its hydrophobic hydrocarbon tail and quinoline head groups, make it a valuable tool for investigating mechanisms of membrane disruption in prokaryotic and eukaryotic microorganisms [1]. The availability of in vivo tolerability data in rodents further supports its use in animal models of infection [2].

Comparator Compound in Studies of Antiseptic Resistance

As a bisquinoline derivative with a distinct mechanism of action compared to bisbiguanides like chlorhexidine, quindecamine acetate can serve as a useful comparator in studies investigating resistance development to topical antiseptics [1]. Its broad-spectrum activity and established safety profile make it a suitable reference compound for evaluating novel antiseptic candidates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quindecamine Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.